2,3,4,5,6-Pentachlorotoluene

Description

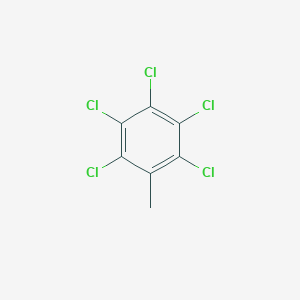

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4,5-pentachloro-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSIMRGRHWKCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870791 | |

| Record name | 2,3,4,5,6-Pentachlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-11-2, 69911-61-1 | |

| Record name | 2,3,4,5,6-Pentachlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentachlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,4,5-pentachloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069911611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, pentachloromethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5,6-Pentachlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,4,5,6 Pentachlorotoluene

Direct Chlorination Routes

The direct chlorination of toluene (B28343) is a primary method for synthesizing chlorinated toluene derivatives. softbeam.net This process involves the introduction of chlorine atoms directly onto the toluene molecule.

Catalytic Chlorination of Toluene

The synthesis of 2,3,4,5,6-Pentachlorotoluene can be achieved through the catalytic chlorination of toluene. This process typically involves reacting toluene with chlorine gas in the presence of a catalyst. smolecule.com Common catalysts for this electrophilic substitution reaction include ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). smolecule.comtestbook.com The function of these Lewis acid catalysts is to generate a chloronium ion (Cl⁺), which then attacks the benzene (B151609) ring. testbook.comdoubtnut.com

The chlorination of toluene can be carried out in the vapor phase using an activated carbon catalyst at elevated temperatures. Furthermore, catalyst systems involving ferrocene (B1249389) compounds and sulfur compounds, such as sulfur monochloride, have been utilized. google.com Ionic liquids have also been explored as catalysts in the chlorination of toluene. researchgate.netmdpi.com

A stepwise approach to chlorination can also be employed to control regioselectivity. For instance, 2,4,6-trichlorotoluene can be synthesized first and then subjected to further chlorination to produce more highly chlorinated toluenes.

Influence of Reaction Conditions on Product Formation

The conditions under which the chlorination of toluene is conducted significantly influence the resulting product distribution. Key factors include temperature, catalyst choice, and the molar ratio of reactants.

Temperature: The reaction temperature plays a crucial role in the chlorination process. For the production of polychlorotoluenes, the reaction can be carried out at temperatures ranging from -20°C to 70°C. google.com A preferred temperature range is often cited as 20°C to 50°C to achieve a commercially viable reaction rate while minimizing the formation of side-chain chlorinated by-products. google.com In vapor-phase chlorination using an activated carbon catalyst, temperatures between 200°C and 300°C have been shown to be effective. When using certain ionic liquid catalysts, increasing the temperature from 60°C to 80°C has been observed to increase the conversion of toluene. mdpi.com

Catalyst: The choice of catalyst is critical in directing the chlorination of toluene. While Lewis acids like FeCl₃ and AlCl₃ are common, other systems offer different selectivities. smolecule.comtestbook.com For example, using a wide-pore activated carbon catalyst in vapor-phase chlorination of p-xylene (B151628) or pre-chlorinated toluene derivatives can lead to high selectivity for pentachlorotoluene. Catalyst systems composed of a ferrocene compound and a sulfur-containing co-catalyst can suppress side-chain chlorination. google.com The use of different ionic liquids can also favor the formation of specific isomers, such as o-chlorotoluene or dichlorotoluenes. researchgate.net

Reactant Ratio: The molar ratio of chlorine to the toluene substrate is another important parameter. To produce polychlorotoluenes, between 2 and 5 gram atoms of chlorine are typically reacted per mole of toluene. google.com In catalytic vapor-phase chlorination, a Cl₂ to p-xylene molar ratio of at least 7:1 has been associated with high selectivity for pentachlorotoluene.

Interactive Data Table: Influence of Reaction Conditions

| Parameter | Condition | Outcome |

| Temperature | -20°C to 70°C | General range for polychlorotoluene production. google.com |

| 20°C to 50°C | Preferred range to balance reaction rate and by-product formation. google.com | |

| 200°C to 300°C | Effective for vapor-phase chlorination with activated carbon. | |

| Catalyst | Ferric Chloride (FeCl₃) | Common Lewis acid catalyst for electrophilic substitution. testbook.com |

| Activated Carbon | High selectivity for pentachlorotoluene in vapor-phase. | |

| Ferrocene/Sulfur | Suppresses side-chain chlorination. google.com | |

| Reactant Ratio | 2-5 gram atoms Cl/mole Toluene | Production of polychlorotoluenes. google.com |

| ≥7:1 Cl₂:p-xylene | High selectivity for pentachlorotoluene in vapor-phase. |

Formation as By-Product in Related Chlorination Processes

This compound can also be formed as a by-product in other chlorination reactions. For example, during the synthesis of 2,3,5,6-tetrachlorotoluene (B106296) from p-toluenesulfonyl chloride, elevated reaction temperatures can lead to the formation of highly chlorinated products, including pentachlorotoluene and hexachlorobenzene. jst.go.jp Similarly, in the chlorination of p-toluenesulfonic acid in sulfuric acid, temperatures of 100-110°C or higher accelerate the formation of pentachlorotoluene as a by-product. jst.go.jp It has also been isolated as a by-product during the photochlorination of 3,4,5,6-tetrachloro-2-methylpyridine in a carbon tetrachloride solvent, with a reported yield of 21%.

Precursors and Raw Materials in this compound Synthesis

The primary raw material for the synthesis of this compound is toluene . wikipedia.org The direct chlorination of toluene requires chlorine gas as the chlorinating agent. smolecule.com

For syntheses that proceed through intermediates, other precursors are utilized. For instance, p-toluenesulfonyl chloride is a starting material for a synthesis pathway that can lead to pentachlorotoluene as a by-product. jst.go.jp The synthesis of p-toluenesulfonyl chloride itself can be achieved through the chlorosulfonation of toluene. georganics.sk

Other raw materials involved in various synthetic routes and catalyst systems include:

Catalysts : Ferric chloride (FeCl₃), Aluminum chloride (AlCl₃), Activated carbon, Ferrocene compounds. smolecule.comtestbook.comgoogle.com

Co-catalysts : Sulfur compounds like sulfur monochloride. google.com

Solvents : Carbon tetrachloride has been used in photochlorination reactions where pentachlorotoluene is a by-product.

Intermediates : Chlorinated toluenes such as 2,4,6-trichlorotoluene can serve as precursors for further chlorination.

Chemical Reactivity and Mechanistic Studies of 2,3,4,5,6 Pentachlorotoluene

Electrophilic Substitution Reactions

The extensive chlorination of the aromatic ring in 2,3,4,5,6-pentachlorotoluene significantly deactivates it towards electrophilic substitution reactions. The five electron-withdrawing chlorine atoms reduce the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, the general principles of aromatic chemistry suggest that any such reaction would require harsh conditions. The chlorine substituents are deactivating, which hinders further electrophilic substitution on the aromatic ring. smolecule.com

Nucleophilic Substitution Reactions

Despite the high degree of chlorination, this compound can undergo nucleophilic substitution reactions, particularly under forcing conditions. The chlorine atoms on the aromatic ring can be replaced by strong nucleophiles. smolecule.com

One notable example is the reaction with potassium fluoride (B91410) in a polar aprotic solvent like sulfolane (B150427). smolecule.com This reaction leads to fluorodechlorination, where one or more chlorine atoms are substituted by fluorine. The orientation of nucleophilic attack is influenced by the position of the methyl group. Studies on the reaction with potassium fluoride indicate that the order of attack is para > ortho > meta relative to the methyl group. This suggests that the para-chloro substituent is the most susceptible to substitution, followed by the ortho- and then the meta-chloro substituents.

Further fluorination of the resulting monofluorotetrachlorotoluenes preferentially occurs meta to the newly introduced fluorine atom. The ease of formation for difluorotrichlorotoluenes follows the order: 2,4-difluoro- > 2,5-difluoro- > 3,5-difluorotrichlorotoluene. It is also noted that the methyl group appears to deactivate the ring towards nucleophilic attack by potassium fluoride when compared to pentachlorobenzene.

Reduction Reactions and Dechlorination Mechanisms

This compound can be reduced to form less chlorinated toluene (B28343) derivatives. smolecule.com These reduction reactions can proceed via various mechanisms, including catalytic hydrodechlorination and reactions with reducing agents. The step-wise removal of chlorine atoms can ultimately lead to the formation of toluene or other partially dechlorinated isomers.

The dechlorination of polychlorinated aromatic compounds is a significant area of research due to their environmental persistence. While specific mechanistic details for the reduction of this compound were not extensively covered in the search results, the general process involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond.

Reactivity with Oxidative Species (e.g., Hydroxyl Radicals)

The reaction of this compound with hydroxyl radicals (•OH) is a key process in its environmental degradation. bas.bg Computational studies using Density Functional Theory (DFT) have been employed to investigate the reaction pathways and thermodynamics of this process. bas.bg

The reaction can proceed through two main pathways: C-Cl bond cleavage and fragmentation of the benzene ring. bas.bg Mulliken charge analysis indicates that the carbon atom attached to the methyl group has the highest electron density, making it a likely site for radical attack. The initial step can involve the cleavage of a C-Cl bond, which has an activation energy of 58.3 kJ/mol in the aqueous phase. Alternatively, the hydroxyl radical can add to the aromatic ring, leading to ring-opening and eventual mineralization to carbon dioxide and hydrochloric acid.

DFT calculations have been used to determine the thermodynamic parameters for the reaction in both the gas and aqueous phases. bas.bg

| Property | Gas Phase (kcal/mol) | Aqueous Phase (kcal/mol) |

| Total Energy | -1,612,336.958 | -1,612,338.889 |

| Enthalpy | -1,612,336.365 | -1,612,338.296 |

| Gibbs Free Energy | -1,612,369.534 | -1,612,371.556 |

| Table 1: Thermodynamic parameters for the reaction of this compound with hydroxyl radicals, calculated using DFT/B3LYP/6-31G(d) methods. bas.bg |

The decomposition of pentachlorotoluene into smaller fragments is energetically more favorable than that of hexachlorobenzene, suggesting a lower environmental persistence.

Rotational Isomerism and Conformational Dynamics

The study of rotational isomerism in halogenated toluene derivatives provides insights into the steric and electronic effects of substituents on molecular conformation and dynamics.

Hindered Rotation about Carbon-Carbon Bonds in this compound Derivatives

In derivatives of this compound where the methyl group is further substituted, such as in α,α,2,3,6-pentachlorotoluene, hindered rotation about the sp2-sp3 carbon-carbon bond can be observed. cdnsciencepub.com This hindered rotation leads to the existence of distinct rotational isomers (rotamers) that can be studied using techniques like proton magnetic resonance (PMR) spectroscopy. cdnsciencepub.comcdnsciencepub.com

For instance, in α,α,2,4,6-pentachlorotoluene, at low temperatures, the proton magnetic resonance spectrum shows distinct signals for the non-equivalent ring protons, indicating that the rotation of the dichloromethyl group is slow on the NMR timescale. cdnsciencepub.com The stable conformation is one where the C-H bond of the dichloromethyl group lies in the plane of the aromatic ring. cdnsciencepub.com As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals. cdnsciencepub.com

Determination of Activation Parameters for Rotational Processes

The energy barrier to rotation in these molecules can be quantified by determining the activation parameters, such as the free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters can be extracted by analyzing the temperature-dependent changes in the NMR line shapes. cdnsciencepub.comcdnsciencepub.comumanitoba.ca

For α,α,2,4,6-pentachlorotoluene, the free energy barrier to rotation of the dichloromethyl group was determined to be 15.0 ± 0.1 kcal/mol in both toluene-d8 (B116792) and methylcyclohexane (B89554) solvents. cdnsciencepub.com The entropy of activation was found to be close to zero in toluene-d8. cdnsciencepub.com In a similar study on α,α,2,3,6-pentachlorotoluene, the rotation was characterized by a negative entropy of activation. cdnsciencepub.com

| Compound | Solvent | Activation Parameter | Value |

| α,α,2,4,6-Pentachlorotoluene | Toluene-d8 | ΔG‡ | 15.0 ± 0.1 kcal/mol |

| α,α,2,4,6-Pentachlorotoluene | Methylcyclohexane | ΔG‡ | 15.0 ± 0.1 kcal/mol |

| α,α,2,4,6-Pentachlorotoluene | Toluene-d8 | ΔS‡ | ~ 0 cal/mol·K |

| α,α,2,3,6-Pentachlorotoluene | Not specified | ΔS‡ | Negative |

| Table 2: Activation parameters for rotational processes in pentachlorotoluene derivatives. cdnsciencepub.comcdnsciencepub.com |

These studies provide valuable data on the conformational dynamics and the influence of substituent patterns on the rotational barriers in highly chlorinated toluenes.

Conformational Energy Differences in Rotamers

The rotation of the methyl group in this compound is a key aspect of its molecular dynamics. The steric hindrance imposed by the five chlorine atoms on the aromatic ring influences the rotational energy barrier of the methyl group. Computational studies using molecular mechanics and Density Functional Theory (DFT) have been employed to determine the most stable conformations and the associated energy values.

One study conducted a conformer analysis and found the lowest energy and most durable structure for the molecule. bas.bg The calculations provided total energy, enthalpy, and Gibbs free energy values in both the gas phase and in an aqueous medium, highlighting the stabilizing effect of the solvent. bas.bg

Table 1: Calculated Energy Properties of this compound's Most Stable Conformer This table presents data from computational analysis of the lowest-energy conformer of this compound.

| Energy Parameter | Gas Phase (kcal/mol) | Water Phase (kcal/mol) |

|---|---|---|

| Total Energy | -1612336.958 | -1612338.889 |

| Enthalpy | -1612336.365 | -1612338.296 |

| Gibbs Free Energy | -1612369.534 | -1612371.556 |

Data sourced from a computational study using the Gaussian 09 program. bas.bg

These theoretical calculations are crucial for understanding the molecule's stability and predicting its behavior in different environments. bas.bg The data indicates that the molecule has a more stable, lower-energy structure in the aqueous phase compared to the gas phase. bas.bg

Derivatization Reactions and Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. wikipedia.org Its highly chlorinated structure provides a stable scaffold for building more complex molecules, including agricultural pesticides. smolecule.com

Synthesis of Alpha,Alpha-Diacyloxy-2,3,4,5,6-Pentachlorotoluene Derivatives

A specific class of derivatives synthesized from the pentachlorotoluene scaffold are alpha,alpha-diacyloxy-2,3,4,5,6-pentachlorotoluenes. These compounds are represented by the general formula (PENTA(Cl-)PHENYL)-CH(-OOC-R)₂, where R is a lower alkyl group. google.com The synthesis of these derivatives typically involves a two-step process starting from this compound. The first step is the halogenation of the methyl group to form a pentachlorobenzal dihalide. This intermediate is then reacted with an appropriate acylating agent to yield the final diacyloxy derivative.

Table 2: General Synthesis of Alpha,Alpha-Diacyloxy Derivatives This table outlines the generalized reactants and product structure for the synthesis of alpha,alpha-diacyloxy-2,3,4,5,6-pentachlorotoluene derivatives.

| Reactant 1 | Reactant 2 | Product Structure |

|---|---|---|

| Pentachlorobenzal dihalide | Carboxylic acid or its salt | (C₆Cl₅)-CH(-OOC-R)₂ |

Based on the general formula provided in patent literature. google.com

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The utility of this compound as a precursor is well-established in the chemical industry. wikipedia.orgsmolecule.com It is frequently used in the production of various chemicals, notably pesticides. wikipedia.org The dense chlorination of the aromatic ring imparts specific properties to the final products, such as enhanced stability and biological activity. smolecule.com The synthesis pathways often involve transformations of the methyl group or nucleophilic substitution of the chlorine atoms, although the latter requires harsh conditions due to the electron-withdrawing nature of the five chlorine substituents. smolecule.com Its role as a building block allows for the introduction of the pentachlorophenyl moiety into larger, more complex molecular architectures.

Spectroscopic Characterization and Advanced Analytical Techniques for 2,3,4,5,6 Pentachlorotoluene

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone for the analysis of 2,3,4,5,6-pentachlorotoluene, offering high sensitivity and specificity, particularly when coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography combined with mass spectrometry (GC-MS) is considered the definitive method for the analysis of chlorinated toluenes, including this compound. libretexts.org This technique is widely applied for determining the presence of the compound in environmental samples like soil and water, as well as in commercial products such as textiles. nih.govchemicalbook.com

The identification is based on the compound's specific retention time in the gas chromatograph and the characteristic mass spectrum of the eluting molecule. For robust analysis, a DB-5MS capillary column is often employed, which separates compounds based on their boiling points and polarity. libretexts.org The use of splitless injection ensures that trace amounts of the analyte are transferred to the column for analysis. libretexts.org Quantification can be achieved with detection limits as low as 0.02 µg/L in wastewater. nih.gov In soil analysis, methods using ultrasonic-assisted extraction followed by GC-tandem mass spectrometry (GC-MS/MS) have achieved limits of quantification (LOQs) of 17.5 ng/kg. nih.gov

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | DB-5MS, 30 m × 0.25 mm × 0.25 µm | libretexts.org |

| Injection Mode | Splitless | libretexts.org |

| Ionization Mode | Electron Ionization (EI) | libretexts.org |

| Carrier Gas | Helium | pg.edu.pl |

| Detection Limit | 0.02–0.2 µg/mL | libretexts.org |

| Kovats Retention Index | 1648.6 (Standard non-polar) | carlroth.com |

Analysis of Ionization Modes and Fragmentography

The most common ionization technique used for this compound analysis in GC-MS is Electron Ionization (EI). libretexts.org In EI, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint.

The mass spectrum of this compound is characterized by a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the molecular ion appears as a cluster of peaks. The most intense peak in this cluster for the parent ion is typically observed at a mass-to-charge ratio (m/z) of 264, corresponding to the molecule containing three ³⁵Cl atoms and two ³⁷Cl atoms. libretexts.orgcarlroth.com

Fragmentography involves monitoring specific fragment ions that are characteristic of the compound. For this compound, key fragments include ions at m/z 229 (resulting from the loss of a chlorine atom) and m/z 191. libretexts.org Monitoring these specific ions enhances the selectivity and sensitivity of detection, helping to distinguish it from other chlorinated compounds. libretexts.org While EI is standard, chemical ionization (CI) may be used as a supplementary technique to aid in qualitative identification by producing a simpler spectrum with a more dominant protonated molecular ion. pg.edu.pl

| m/z | Assignment | Reference |

|---|---|---|

| 264 | Molecular Ion [M]⁺ (C₇H₃Cl₅)⁺ | libretexts.orgcarlroth.com |

| 229 | [M-Cl]⁺ | libretexts.orgcarlroth.com |

| 191 | Further fragmentation | libretexts.org |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum is characterized by vibrations of the pentachlorinated benzene (B151609) ring and the methyl group.

Expected characteristic absorption bands include:

Aromatic C-H Stretching: Although there are no C-H bonds on the aromatic ring itself, the methyl group protons will have C-H stretching vibrations. Saturated C-H bonds typically show strong absorptions in the 2850–2960 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring typically produces a series of bands in the 1450–1600 cm⁻¹ region. pdx.edu

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The exact positions depend on the substitution pattern on the aromatic ring.

Methyl Group Bending: The methyl (CH₃) group exhibits characteristic bending vibrations (scissoring, rocking, wagging) which typically appear in the 1375-1470 cm⁻¹ range. pdx.edu

While a publicly available, fully assigned IR spectrum is not readily found, a vapor-phase IR spectrum is noted in the PubChem database, confirming the utility of this technique for its characterization. carlroth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and conformational dynamics of molecules in solution.

Proton Magnetic Resonance (PMR) for Conformational and Structural Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment of protons in a molecule. In this compound, the molecular structure (C₇H₃Cl₅) contains only one type of proton: those of the methyl (CH₃) group. carlroth.com Due to the high degree of symmetry and the absence of adjacent protons, the ¹H NMR spectrum is expected to show a single, sharp peak (a singlet). The chemical shift of this singlet would be influenced by the strong electron-withdrawing effects of the five chlorine atoms on the aromatic ring.

Studies on a deuterated analogue, pentachloro[α,α',α''-²H₃]toluene, using deuterium (B1214612) NMR provide significant insight into the molecule's conformation. Below 230 K, three distinct doublet signals were observed, which is attributed to three disordered orientations of the molecule around its pseudo-6-fold axis. As the temperature increases, these signals coalesce into a single doublet above 300 K, indicating that the molecule undergoes rapid reorientational motion in the solid state. This suggests that at low temperatures, specific stable conformations exist, while at higher temperatures, the molecule rotates more freely.

Dynamic NMR for Kinetic Studies of Rotational Barriers

Dynamic NMR (DNMR) is an advanced NMR technique used to study the kinetics of processes that interchange the chemical environments of nuclei, such as bond rotation. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers and rates of these dynamic processes.

While a specific DNMR study for this compound was not found, extensive research on the closely related isomer α,α,2,4,6-pentachlorotoluene demonstrates the methodology. In that molecule, rotation of the dichloromethyl group is hindered by the ortho-chlorine atoms. pdx.edu DNMR line-shape analysis of the temperature-dependent spectra allowed for the calculation of the activation parameters for this rotation. A similar approach can be applied to this compound to study the rotation of the methyl group relative to the pentachlorinated ring.

Furthermore, a Hadamard quadrupole-order exchange NMR experiment on pentachloro[α,α',α''-²H₃]toluene was used to determine the rates of the pseudo-6-fold reorientations. The study found that the temperature dependence of these reorientation rates followed the Arrhenius law, allowing for the calculation of the activation energy for the dynamic process. This confirms that DNMR techniques are highly suitable for quantifying the kinetic parameters of rotational barriers in pentachlorotoluene and its derivatives.

| Compound | Parameter | Value | Solvent | Reference |

|---|---|---|---|---|

| α,α,2,4,6-Pentachlorotoluene | Free Energy of Activation (ΔG‡) | 15.0 ± 0.1 kcal/mol | Toluene-d₈ / Methylcyclohexane (B89554) | pdx.edu |

| Activation Energy (Ea) | 14.2 ± 0.3 kcal/mol | Carbon Disulfide | ||

| Enthalpy of Activation (ΔH‡) | 13.7 ± 0.3 kcal/mol | Carbon Disulfide | ||

| Entropy of Activation (ΔS‡) | -4.4 ± 1 e.u. | Carbon Disulfide |

Electronic Absorption Spectroscopy (UV-Vis) and Molecular Distortion Phenomena

The electronic absorption spectrum of this compound, when analyzed through UV-Vis spectroscopy, offers significant insights into its molecular structure and the electronic transitions within the molecule. Research in this area has revealed that the substitution pattern of chlorine atoms on the toluene (B28343) ring profoundly influences the spectral characteristics, leading to notable shifts in absorption bands when compared to less chlorinated analogues.

Detailed analysis of the UV-Vis spectrum of this compound in the region of 200 nm to the visible range has been conducted to understand the impact of steric strain and molecular distortion on its electronic properties. dtic.milacs.org A study by Ballester and Castañer provided a comprehensive examination of the electronic spectra of several chlorinated alkylbenzenes, including this compound. dtic.milacs.org Their work highlighted that compounds with bulky groups, such as trichloromethyl groups, in close proximity to ortho chlorine atoms exhibit abnormal spectra, characterized by significant bathochromic shifts (shifts to longer wavelengths). dtic.mil

While this compound does not possess a trichloromethyl group, the dense substitution of chlorine atoms on the benzene ring, in conjunction with the methyl group, induces a degree of molecular distortion. This distortion can alter the energy levels of the molecular orbitals involved in electronic transitions, thereby affecting the absorption spectrum. The electronic spectrum of this compound is discussed in the context of other chlorinated derivatives of alkylbenzenes, providing a comparative framework for understanding its unique spectral features. dtic.milacs.orgresearchgate.netresearchgate.net

The following table summarizes the electronic absorption spectral data for this compound as reported in the literature.

| Wavelength (λmax, µ) | Molar Absorptivity (ε) | Reference |

| Data not explicitly found in search results | Data not explicitly found in search results | dtic.milacs.org |

Note: While the referenced literature discusses the electronic absorption spectrum of this compound in detail, the specific numerical values for λmax and ε were not available in the provided search snippets. The discussion focuses on the qualitative aspects and the phenomenon of molecular distortion.

The study of such spectra is crucial for elucidating the relationship between molecular structure and electronic properties in highly substituted aromatic compounds. The observed spectral characteristics are a direct consequence of the interplay between the electronic effects of the substituents and the steric strain they impose on the molecule.

Computational Chemistry and Theoretical Modeling of 2,3,4,5,6 Pentachlorotoluene

Molecular Modeling and Conformer Analysis

Molecular modeling techniques are employed to determine the three-dimensional structure of 2,3,4,5,6-pentachlorotoluene and to analyze its possible conformations. Conformer analysis, typically performed using molecular mechanics methods, is the first step in identifying the most stable spatial arrangement of the atoms in the molecule. bas.bg

While specific relative energies for different conformers of this compound are not detailed in the available literature, the primary goal of the conformer analysis is to identify the global minimum on the potential energy surface, which corresponds to the most durable structure for subsequent calculations. bas.bg

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. DFT calculations provide a good balance between accuracy and computational cost, making them well-suited for studying complex molecules like this compound. The B3LYP functional combined with the 6-31G(d) basis set is a commonly used level of theory for such investigations. bas.bg

Geometric Optimization and Energy Minimization of this compound

Geometric optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy. For this compound, DFT calculations have been used to determine its optimized geometry, including key bond lengths and bond angles. bas.bg These optimized parameters provide a detailed picture of the molecule's structure.

Below is a table of selected optimized geometric parameters for this compound, as determined by DFT calculations at the B3LYP/6-31G(d) level of theory. bas.bgbas.bg

| Parameter | Bond/Atoms | Value (Å/°) |

|---|---|---|

| Bond Length | C-Cl | 1.76000 Å |

| Bond Angle | Cl-C-C | 120.00800 ° |

| Bond Angle | Cl-C-C | 119.99722 ° |

| Bond Angle | Cl-C-C | 120.01055 ° |

| Bond Angle | Cl-C-C | 119.99304 ° |

Calculation of Thermochemical Parameters (Enthalpy, Gibbs Free Energy)

Thermochemical parameters, such as total energy, enthalpy, and Gibbs free energy, are essential for understanding the stability and spontaneity of chemical reactions involving this compound. These parameters have been calculated using DFT methods for the compound in both the gas phase and in an aqueous medium. bas.bg The inclusion of a solvent model, such as the Conductor-like Screening Model (COSMO), allows for the investigation of solvent effects on the molecule's properties. bas.bg

The following table summarizes the calculated thermochemical parameters for this compound. bas.bg

| Parameter | Gas Phase (kcal/mol) | Aqueous Phase (kcal/mol) |

|---|---|---|

| Total Energy | -1612336.958 | -1612338.889 |

| Enthalpy | -1612336.365 | -1612338.296 |

| Gibbs Free Energy | -1612369.534 | -1612371.556 |

Theoretical Prediction of Bond Dissociation Energies and Reaction Sites

Bond Dissociation Energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. Theoretical calculations can predict the BDE for various bonds within the this compound molecule, providing insight into which bonds are most likely to break during a chemical reaction. The primary reaction pathways for the degradation of this compound are initiated by the cleavage of either a C-Cl bond or a C-H bond in the methyl group.

Computational studies have identified that the initial step in the degradation of this compound often involves the cleavage of a carbon-chlorine bond. The activation energy for this initial C-Cl bond cleavage in the aqueous phase has been calculated to be 58.3 kJ/mol.

Reaction sites within the molecule can be predicted by analyzing its electronic structure, such as through Mulliken charge distribution analysis. bas.bg This analysis helps to identify atoms that are more susceptible to electrophilic or nucleophilic attack. For this compound, the Mulliken charge distribution can pinpoint the most likely sites for radical attack.

Simulation of Reaction Pathways (e.g., with Hydroxyl Radicals in Different Phases)

The degradation of persistent organic pollutants like this compound in the environment is often mediated by highly reactive species such as the hydroxyl radical (•OH). Computational simulations of the reaction pathways between this compound and •OH are vital for predicting its environmental persistence and the formation of transformation products. These simulations can be performed for different phases, such as the gas phase and the aqueous phase, to understand how the reaction mechanism is influenced by the surrounding medium. bas.bg

Studies have shown that the reaction with hydroxyl radicals can proceed through several pathways, including C-Cl bond cleavage and the breaking of the benzene (B151609) ring. bas.bg In the aqueous phase, the degradation can involve sequential dechlorination steps. One identified pathway is the ring-opening via •OH addition, which has a calculated Gibbs free energy of activation (ΔG‡) of -12.4 kcal/mol.

The ultimate mineralization of this compound through these degradation pathways leads to the formation of less toxic products such as carbon dioxide and hydrochloric acid. The comparison of reaction energetics in the gas phase versus the aqueous phase reveals the significant role of the solvent in stabilizing transition states and influencing reaction rates. bas.bg

Environmental Occurrence, Fate, and Degradation Pathways of 2,3,4,5,6 Pentachlorotoluene

Environmental Distribution and Occurrence in Various Matrices (e.g., Sediments)

2,3,4,5,6-Pentachlorotoluene (PCT), a chlorinated aromatic compound, has been identified as an environmental contaminant found in various environmental compartments, particularly in sediments. Its presence in aquatic ecosystems, such as the Great Lakes, has raised concerns due to its persistence.

A study conducted in the Maowei Sea, China, analyzed the concentration and distribution of 22 chlorobenzene (B131634) compounds in surface sediment. nih.gov The results revealed the presence of eight types of chlorobenzene compounds, with this compound exhibiting the highest average concentration. The average concentration of total chlorobenzenes was 15.3 ng·g-1, with a range of 2.5 to 61.5 ng·g-1. nih.gov The distribution of most chlorobenzenes was concentrated in the sediments along the east coast of the Maowei Sea. nih.gov Interestingly, the study found no significant correlation between the concentration of total organic carbon (TOC) and total chlorobenzenes in the sediments. nih.gov

The following table summarizes the average concentrations of the detected chlorobenzene compounds in the Maowei Sea sediments:

| Compound | Average Concentration Rank |

| This compound | 1 |

| Hexachlorobenzene | 2 |

| 2-Chlorotoluene | 2 |

| 3-Chlorotoluene | 2 |

| 2,3-Dichlorotoluene | 2 |

| 2,4-Dichlorotoluene | 3 |

| 4-Chlorotoluene | 4 |

| Pentachlorobenzene | 5 |

Biodegradation Studies and Environmental Persistence Assessment

The persistence of this compound in the environment is a significant concern. Studies have shown that it is not readily biodegradable. mst.dk One study reported only 7% biochemical oxygen demand (BOD) over a 4-week period, indicating its resistance to microbial degradation. mst.dk Its high lipophilicity and stability contribute to its persistence and potential for accumulation in biological systems.

The key characteristics contributing to its environmental persistence include:

Log Pow > 3: A high octanol-water partition coefficient (Log Pow) of 5.76 indicates a strong tendency to partition into fatty tissues of organisms rather than remaining in the water column. mst.dkljmu.ac.uk

LC50 > 5 mg/l: The lethal concentration for 50% of a test population (LC50) for fish is greater than 5 mg/l over 48 hours, suggesting it may not be acutely toxic at lower concentrations but can have long-term adverse effects. mst.dk

Not readily biodegradable: Its chemical structure is resistant to breakdown by microorganisms. mst.dk

These features suggest that this compound has the potential to cause long-term adverse effects in the aquatic environment. mst.dk

Bioaccumulation and Environmental Transport Mechanisms

Due to its high lipophilicity and persistence, this compound has a high potential for bioaccumulation in organisms and biomagnification in food webs.

Bioaccumulation and Bioconcentration:

Bioaccumulation refers to the uptake of a chemical from all environmental sources (water, food, etc.), while bioconcentration specifically refers to uptake from water. The high octanol-water partition coefficient (log Kow) of 5.76 for this compound indicates its strong tendency to accumulate in the fatty tissues of organisms. ljmu.ac.uk

A study reported a log bioconcentration factor (BCF) of 3.83 for pentachlorotoluene. ljmu.ac.uk The BCF is a measure of the extent to which a chemical concentrates in an organism from the surrounding water.

Environmental Transport:

The presence of this compound in remote environments like the Arctic suggests its potential for long-range atmospheric transport. copernicus.orgcopernicus.org Chemicals with high persistence and moderate volatility can be transported over long distances via atmospheric currents and then deposited in colder regions. The detection of this compound in Arctic air is an indicator of its environmental stability and mobility. copernicus.orgcopernicus.org

The following table summarizes the key factors related to the bioaccumulation and environmental transport of this compound:

| Parameter | Value/Finding |

| Log Kow | 5.76 ljmu.ac.uk |

| Log BCF | 3.83 ljmu.ac.uk |

| Environmental Transport | Potential for long-range atmospheric transport copernicus.orgcopernicus.org |

Analytical Methodologies for Environmental Monitoring and Trace Detection of 2,3,4,5,6 Pentachlorotoluene

Extraction and Sample Preparation Techniques for Diverse Matrices

The initial and one of the most critical stages in the analysis of 2,3,4,5,6-pentachlorotoluene is its extraction from the sample matrix. The choice of extraction technique depends on the nature of the sample, which can range from water and soil to textiles and biological tissues. The goal is to isolate the target analyte efficiently while minimizing the co-extraction of interfering substances.

Solvent extraction is a widely employed technique for isolating this compound from various samples. Dichloromethane (B109758) is a frequently used solvent due to its effectiveness in dissolving chlorinated hydrocarbons. google.comroadmaptozero.com

Common solvent extraction approaches include:

Soxhlet and Automated Soxhlet Extraction (EPA Methods 3540/3541): These methods are suitable for solid samples, where the sample is continuously extracted with a solvent like dichloromethane. idrosistem.com

Ultrasonic Extraction (EPA Method 3550): This technique uses ultrasonic waves to enhance the extraction of analytes from solid samples into a solvent. google.comidrosistem.comresearchgate.net A method for detecting chlorotoluenes in textiles and leather utilizes ultrasonic extraction with dichloromethane at 30°C for 30 minutes. google.com

Liquid-Liquid Extraction (EPA Methods 3510/3520): For aqueous samples, this involves partitioning the analyte between the water and an immiscible solvent like dichloromethane. epa.gov

Mechanical Shaking: Samples can be extracted by shaking them with a solvent. For instance, chlorinated benzenes and toluenes have been extracted from samples by mechanical shaking with an acetone (B3395972) solution, followed by further extraction with dichloromethane for analysis. mst.dk

Following extraction, the solvent extract often needs to be concentrated and sometimes "cleaned up" to remove interfering compounds before chromatographic analysis. epa.gov

Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is a more advanced technique that offers significant advantages over traditional solvent extraction methods. chromatographyonline.commdpi.com PFE uses solvents at elevated temperatures (up to 200°C) and pressures (e.g., 1500 psi) to enhance the extraction process. chromatographyonline.com These conditions keep the solvent in a liquid state while increasing the speed and efficiency of the extraction, leading to reduced extraction times (as little as 20 minutes) and lower solvent consumption compared to methods like Soxhlet. chromatographyonline.comnist.gov

PFE is particularly effective for extracting persistent organic pollutants from solid and semi-solid environmental matrices like soil and sediment. chromatographyonline.comresearchgate.net The technique can also incorporate a purification step directly within the extraction cell (in-cell cleanup) by adding sorbents like alumina (B75360) to remove interferences, making it a highly efficient and selective sample preparation method. researchgate.net

Solvent Extraction Methods (e.g., Dichloromethane Extraction)

Chromatographic Separation Techniques

After extraction and preparation, the sample extract is analyzed using chromatographic techniques to separate this compound from other compounds, allowing for its identification and quantification.

Gas chromatography (GC) is the predominant technique for the analysis of this compound. nih.gov The separation is typically achieved using a capillary column, such as a DB-5MS or HP-5 MS. google.comresearchgate.net

Two types of detectors are commonly used for its detection:

Mass Spectrometry (MS): GC-MS is considered the "gold standard" for identifying and quantifying this compound. The mass spectrometer ionizes the compound as it elutes from the GC column and separates the resulting ions based on their mass-to-charge ratio. For this compound, characteristic ions used for quantification and confirmation include m/z 264, 229, and 193. google.comresearchgate.net This high selectivity allows for unambiguous identification.

Electron Capture Detector (ECD): The GC-ECD system is highly sensitive to electronegative compounds, such as chlorinated hydrocarbons. epa.govmeasurlabs.com This makes it an excellent choice for trace-level detection of this compound in environmental samples. measurlabs.com U.S. EPA Method 8121 provides standardized GC-ECD conditions for the analysis of chlorinated hydrocarbons, including pentachlorotoluene. epa.gov While highly sensitive, the ECD is less selective than MS, and confirmation using a second column or GC-MS may be necessary. epa.gov

Table 1: Example GC-MS Parameters for this compound Analysis

| Parameter | Condition 1 google.com | Condition 2 researchgate.net |

|---|---|---|

| Chromatographic Column | HP-5 MS | DB-5MS |

| Injector Temperature | 250°C | 250°C |

| Oven Program | Initial 30°C, ramp 10°C/min to 250°C | Initial 50°C (hold 2 min), ramp 10°C/min to 100°C, then 5°C/min to 280°C (hold 4 min) |

| Carrier Gas | High Purity Helium (1.0 mL/min) | High Purity Helium |

| Ionization Mode | Electron Impact (EI), 70 eV | Electron Impact (EI) |

| Ion Source Temperature | 230°C | Not specified |

| Interface Temperature | 300°C | 280°C |

| Acquisition Mode | Selective Ion Monitoring (SIM) | Selective Ion Monitoring (SIM) |

| Characteristic Ions (m/z) | 229, 264, 193 | 229 (Target), 264, 262 (Qualifiers) |

| Retention Time | 13.825 min | Not specified |

While GC is the dominant analytical technique, this compound is also used as an analytical standard in various instrumentation, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS). smolecule.comfishersci.comzeptometrix.com However, specific, detailed applications and established methods for the routine analysis and separation of this compound from environmental samples using HPLC are not as widely documented in scientific literature compared to GC-based methods. lgcstandards.comgcms.cz Most regulatory and research methods prioritize GC for its superior resolution and sensitivity for this class of volatile chlorinated compounds.

Gas Chromatography (GC) with Electron Capture and Mass Spectrometry Detection

Quantitative Analysis and Detection Limits

The ability to detect very low concentrations of this compound is crucial for environmental monitoring. The detection limits of an analytical method are dependent on both the sample matrix and the instrumentation used.

GC-MS methods can achieve detection limits in the range of 0.02–0.2 µg/mL, depending on the sample matrix.

A streamlined GC-MS method developed for consumer goods demonstrated high sensitivity with limits of detection (LODs) below 0.1 ng/mL. researchgate.net

In the analysis of wastewater, reporting limits have been set at levels such as 0.2 µg/L and 0.02 µg/L. benettongroup.com

Analysis of surface sediments from the Maowei Sea in China detected this compound, which had the highest average concentration among the measured chlorobenzene (B131634) compounds. nih.gov

Table 2: Reported Detection and Reporting Limits for this compound

| Analytical Method | Matrix | Limit Value | Unit | Reference |

|---|---|---|---|---|

| GC-MS | General | 0.02 - 0.2 | µg/mL | |

| GC-MS | Consumer Goods | < 0.1 | ng/mL | researchgate.net |

| GC-MS | Wastewater | 0.2 | µg/L | benettongroup.com |

| GC-MS | Wastewater | 0.02 | µg/L |

Determination of Method Detection Limits (MDL) and Estimated Quantitation Limits (EQL)

The Method Detection Limit (MDL) represents the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Estimated Quantitation Limit (EQL) is the lowest concentration that can be reliably quantified with a specified level of precision and accuracy during routine laboratory operations.

According to the U.S. Environmental Protection Agency (EPA) Method 8121, the MDL for this compound in an organic-free reagent water matrix has been established. epa.gov The determination of MDLs typically involves analyzing seven or eight replicate samples of reagent-grade water spiked with the analytes of interest. epa.gov The MDL is calculated from the standard deviation of these replicate measurements. epa.gov

EQLs are inherently matrix-dependent and are generally higher than MDLs. epa.gov They are established to provide guidance for the minimum concentration that can be reliably achieved. epa.gov The EQL is often calculated by multiplying the MDL by a factor that accounts for the sample matrix. epa.gov For instance, the factor for groundwater is 10, while for low-concentration soil it can be as high as 670. epa.gov

Table 1: Method Detection Limit (MDL) and Estimated Quantitation Limits (EQL) for this compound

| Parameter | Matrix | Value |

| Method Detection Limit (MDL) | Organic-Free Reagent Water | Not explicitly stated in snippets, but referenced in Table 1 of the source document. epa.gov |

| Estimated Quantitation Limit (EQL) | Groundwater | MDL x 10 epa.gov |

| Low-concentration soil | MDL x 670 epa.gov | |

| High-concentration soil and sludges | MDL x 10,000 epa.gov | |

| Non-water miscible waste | MDL x 100,000 epa.gov |

Note: The specific MDL value from the primary source document table was not available in the search snippets. The EQLs are calculated based on the provided matrix factors.

Calibration, Regression Analysis, and Quality Control Procedures

Accurate quantification in analytical chemistry is contingent upon proper calibration of the instrument. For the analysis of this compound using methods like EPA 8121, a multi-point calibration is performed to establish a linear response range. This involves preparing a series of calibration standards at different concentrations. A suggested list of calibration solution standards is provided within the method's documentation. epa.gov

The instrument's response to these standards is plotted against their known concentrations, and a regression analysis is performed to generate a calibration curve. The quality of this curve is essential for the accurate determination of the analyte concentration in unknown samples.

Quality control (QC) procedures are integral to ensuring the reliability of the analytical data. This includes the analysis of method blanks, matrix spikes, and laboratory control samples. epa.gov Method blanks are analyzed to ensure that the analytical system is free from contamination. epa.govepa.gov QC protocols also stipulate that sample extracts must be stored at 4°C and analyzed within 40 days of extraction to maintain sample integrity. epa.govepa.gov

Application of Surrogates and Internal Standards in Environmental Analysis

The complexity of environmental matrices (e.g., soil, water, leachate) can significantly impact the efficiency of sample extraction and the instrument's response. epa.gov To compensate for these matrix effects and potential variations in analytical performance, surrogates and internal standards are employed.

A surrogate is a compound that is chemically similar to the target analytes but not expected to be present in the environmental sample. It is added to every sample, blank, and standard before extraction. epa.gov The recovery of the surrogate provides a measure of the method's performance for each specific sample. For chlorinated hydrocarbon analysis, EPA Method 8121 recommends 1,4-dichloronaphthalene (B155283) as a primary surrogate. epa.gov If matrix interferences pose a problem, alpha,2,6-trichlorotoluene or even this compound itself can be used as alternative surrogates. epa.gov

An internal standard is a compound added to the sample extract just before instrumental analysis. It is used to correct for variations in injection volume and instrument response. The concentration of the internal standard is kept constant for all samples and calibration standards. epa.gov For EPA Method 8121, 1,3,5-tribromobenzene (B165230) is the recommended internal standard. epa.gov Alternative internal standards, such as 2,5-dibromotoluene (B165575) and alpha,alpha'-dibromo-m-xylene, are suggested if matrix interferences are a concern. epa.gov

Table 2: Recommended Surrogates and Internal Standards for the Analysis of this compound

| Standard Type | Compound Name | Application Notes |

| Surrogate (Primary) | 1,4-Dichloronaphthalene | Added to all samples and standards before extraction to monitor method performance. epa.gov |

| Surrogate (Alternative) | alpha,2,6-Trichlorotoluene | Used in cases of matrix interference. epa.gov |

| Surrogate (Alternative) | This compound | Used in cases of matrix interference. epa.gov |

| Internal Standard (Primary) | 1,3,5-Tribromobenzene | Added to extracts before analysis to correct for instrument variability. epa.gov |

| Internal Standard (Alternative) | 2,5-Dibromotoluene | Used in cases of matrix interference. epa.gov |

| Internal Standard (Alternative) | alpha,alpha'-Dibromo-m-xylene | Used in cases of matrix interference. epa.gov |

Q & A

Q. What strategies mitigate analytical interference from chlorinated byproducts during environmental monitoring?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.